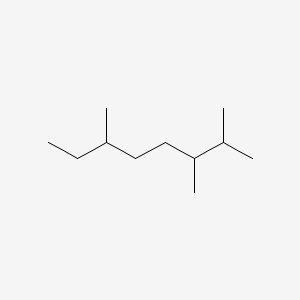
2,3,6-Trimethyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trimethyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 6th positions. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes. These processes often utilize zeolite catalysts, which provide high selectivity and efficiency in the alkylation reactions. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2,3,6-Trimethyloctane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents (e.g., sodium hydroxide, sulfuric acid).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alcohols
科学研究应用
2,3,6-Trimethyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
作用机制
The mechanism of action of 2,3,6-Trimethyloctane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and membrane dynamics .
相似化合物的比较
2,3,6-Trimethyloctane can be compared with other similar compounds, such as:
- 2,3,5-Trimethyloctane
- 2,3,4-Trimethyloctane
- 3,3,6-Trimethyloctane
- 2,4,6-Trimethyloctane
These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and physical properties .
属性
CAS 编号 |
62016-33-5 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC 名称 |
2,3,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
InChI 键 |
MNFBUNLEXRMWOY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


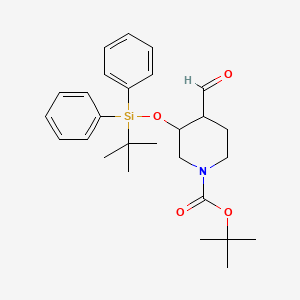
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
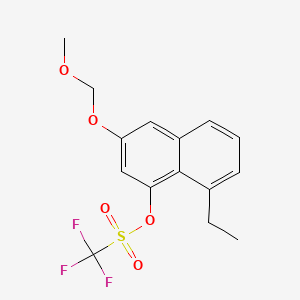
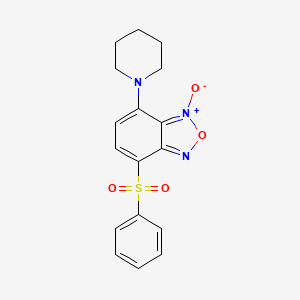
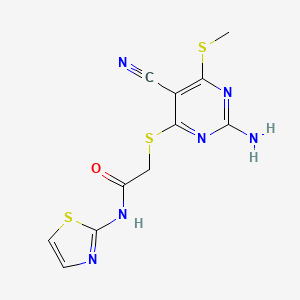
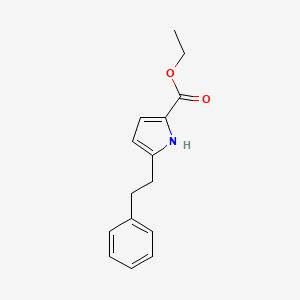
![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
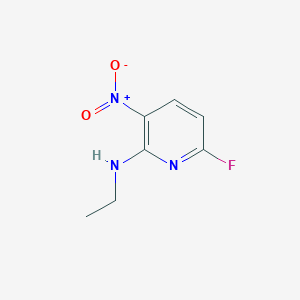
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)

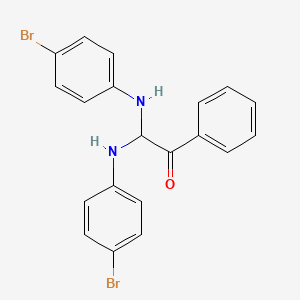
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
